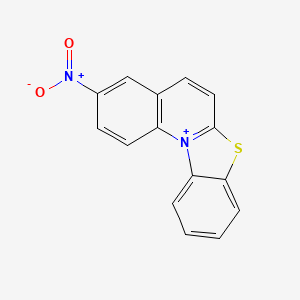

3-Nitrobenzothiazolo(3,2-a)quinolinium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Nitrobenzothiazolo(3,2-a)quinolinium, also known as this compound, is a useful research compound. Its molecular formula is C15H9N2O2S+ and its molecular weight is 281.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

NBQ has been extensively studied for its antitumor effects. Research indicates that it stimulates lens regeneration in the adult newt Notophthalmus viridescens and induces differentiation in HL-60 leukemia cells. In comparative studies with doxorubicin, another cytotoxic agent, NBQ demonstrated a unique mechanism of action that promotes cell proliferation and regeneration without the inhibitory effects observed with prolonged doxorubicin treatment .

Case Study: Lens Regeneration

- Objective : To evaluate the effects of NBQ on lens regeneration.

- Method : Adult newts were injected with NBQ at various intervals post-lentectomy.

- Findings : Increased mitotic activity was observed, suggesting that NBQ effectively stimulates regenerative processes independently of timing .

DNA Interaction

The interaction of NBQ with DNA has been characterized through various spectroscopic methods. Studies reveal that NBQ intercalates into DNA, leading to significant changes in the absorption spectrum and fluorescence properties. This binding is associated with a high binding constant (2.4 x 10^5 M^-1) for calf thymus DNA, indicating strong affinity . The compound's ability to unwind supercoiled DNA also suggests potential applications in gene therapy and molecular biology research.

Binding Characteristics

- Mechanism : Intercalation into DNA.

- Effects : Bathochromic shifts in absorption spectra and fluorescence quenching.

- Binding Constant : 2.4 x 10^5 M^-1 for calf thymus DNA .

Induction of Apoptosis

Research indicates that nitro-substituted benzazoloquinolinium salts, including NBQ, can induce apoptosis in cancer cells. Specific studies have shown that these compounds activate caspases 3 and 7, leading to mitochondrial membrane permeabilization and subsequent cell death pathways . This characteristic positions NBQ as a candidate for further development in cancer therapeutics.

Apoptotic Mechanism

- Cell Lines Tested : A431 (epithelial carcinoma), Toledo (lymphoma).

- Results : Activation of apoptotic pathways through caspase activation; evidence of mitochondrial permeabilization .

Fluorescent Properties

The fluorescent properties of NBQ derivatives have opened avenues for their use as cellular markers. Research has indicated that certain derivatives exhibit autofluorescence when interacting with cellular organelles, making them suitable for tracking cellular processes in real-time during therapeutic interventions or diagnostic applications .

Fluorescent Applications

- Utility : Cellular markers for monitoring drug interactions.

- Mechanism : Autofluorescence upon binding to organelles.

- Potential Uses : Diagnostic markers in clinical studies and environmental monitoring of microorganisms .

Summary Table of Applications

特性

CAS番号 |

82773-09-9 |

|---|---|

分子式 |

C15H9N2O2S+ |

分子量 |

281.31 g/mol |

IUPAC名 |

3-nitro-[1,3]benzothiazolo[3,2-a]quinolin-12-ium |

InChI |

InChI=1S/C15H9N2O2S/c18-17(19)11-6-7-12-10(9-11)5-8-15-16(12)13-3-1-2-4-14(13)20-15/h1-9H/q+1 |

InChIキー |

KZSSUNYIALKHLQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)[N+]3=C(S2)C=CC4=C3C=CC(=C4)[N+](=O)[O-] |

正規SMILES |

C1=CC=C2C(=C1)[N+]3=C(S2)C=CC4=C3C=CC(=C4)[N+](=O)[O-] |

Key on ui other cas no. |

82773-09-9 |

関連するCAS |

82773-08-8 (chloride) 82773-10-2 (perchlorate) |

同義語 |

3-NBQ 3-nitrobenzothiazolo(3,2-a)quinolinium 3-nitrobenzothiazolo(3,2-a)quinolinium chloride 3-nitrobenzothiazolo(3,2-a)quinolinium perchlorate NBQCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。